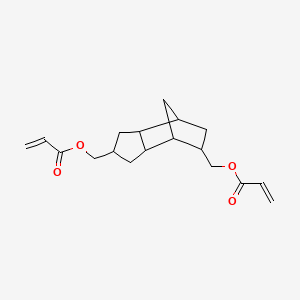
Tricyclodecanedimethanol (2,6)-diacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tricyclodecanedimethanol (2,6)-diacrylate is a unique alicyclic diol with a complex tricyclic structure. This compound is known for its high reactivity and is widely used in the synthesis of various polymers, including polyacrylates, polyesters, epoxy resins, and polyurethanes. Its unique structure imparts excellent adhesion, high tensile strength, heat resistance, weather resistance, and impact resistance to the polymers it forms .
准备方法
Synthetic Routes and Reaction Conditions: Tricyclodecanedimethanol (2,6)-diacrylate is typically synthesized using dicyclopentadiene as the starting material. The synthesis process involves several steps, including hydroformylation, hydrogenation, and esterification. The reaction conditions often require the use of catalysts, such as palladium or rhodium complexes, to facilitate the reactions .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors. The process is usually conducted in a batch or continuous mode, depending on the desired production scale. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product .
化学反应分析
Types of Reactions: Tricyclodecanedimethanol (2,6)-diacrylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction often involves nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted tricyclodecanedimethanol derivatives.
科学研究应用
Tricyclodecanedimethanol (2,6)-diacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of high-performance polymers and resins.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of dental materials and bone cements.
Industry: Applied in the production of UV-curable coatings, adhesives, and optical materials
作用机制
The mechanism of action of tricyclodecanedimethanol (2,6)-diacrylate involves its ability to undergo polymerization reactions. The compound’s diacrylate groups react with other monomers to form cross-linked polymer networks. This process is often initiated by heat, light, or chemical initiators, leading to the formation of highly stable and durable polymers. The molecular targets and pathways involved in these reactions include radical polymerization and step-growth polymerization .
相似化合物的比较
Tricyclodecanedimethanol Dimethacrylate: Similar in structure but contains methacrylate groups instead of acrylate groups.
Bis(hydroxymethyl)tricyclodecane: A precursor in the synthesis of tricyclodecanedimethanol (2,6)-diacrylate.
Uniqueness: this compound stands out due to its unique tricyclic structure and the presence of diacrylate groups, which impart superior mechanical properties and chemical resistance to the polymers it forms. This makes it highly valuable in applications requiring high-performance materials .
属性
CAS 编号 |
116738-40-0 |
|---|---|
分子式 |
C18H24O4 |
分子量 |
304.4 g/mol |
IUPAC 名称 |
[8-(prop-2-enoyloxymethyl)-4-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate |
InChI |
InChI=1S/C18H24O4/c1-3-17(19)21-9-11-5-14-12-7-13(10-22-18(20)4-2)15(8-12)16(14)6-11/h3-4,11-16H,1-2,5-10H2 |
InChI 键 |
LISQVJRGPPEVJK-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)OCC1CC2C3CC(C(C3)C2C1)COC(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;sulfate](/img/structure/B15193637.png)
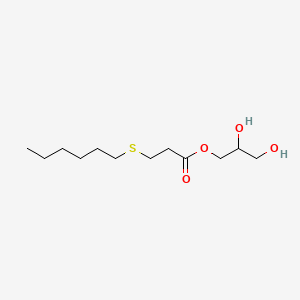
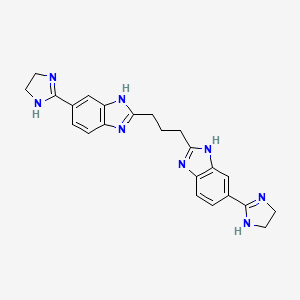

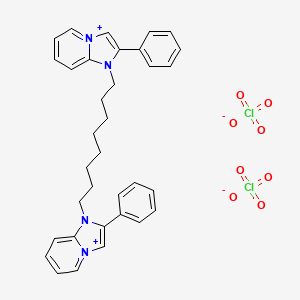
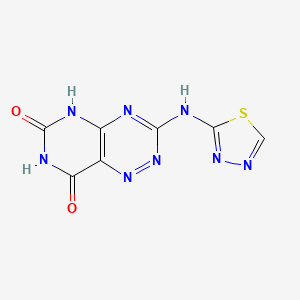
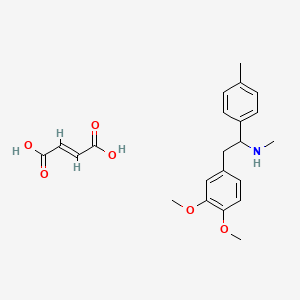
![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[[5-oxo-2-(4-propanoylpiperazin-1-yl)-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15193694.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(1,3-thiazol-3-ium-3-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B15193699.png)
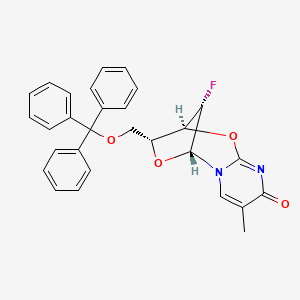

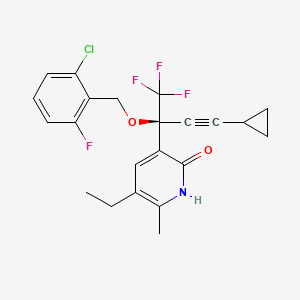
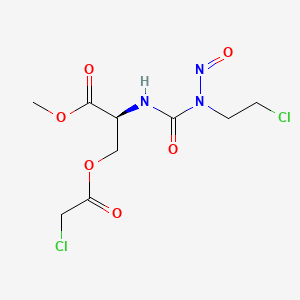
![(E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-2-benzofuran-1-yl]methyl]prop-2-enamide](/img/structure/B15193741.png)
